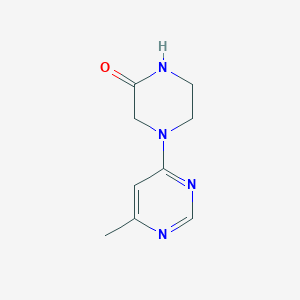

4-(6-甲基嘧啶-4-基)哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

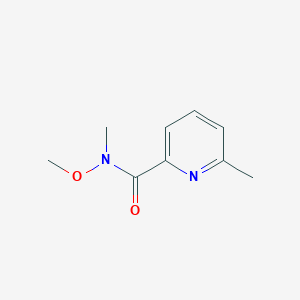

“4-(6-Methylpyrimidin-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.222. It contains a six-membered ring with two opposing nitrogen atoms .

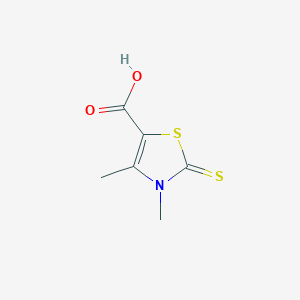

Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aromatic), 1 N hydrazine(s), and 1 Pyrimidine(s) .科学研究应用

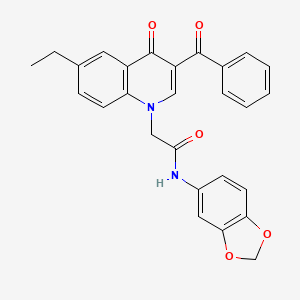

抗癌和抗增殖活性

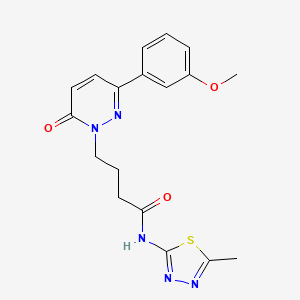

- 与“4-(6-甲基嘧啶-4-基)哌嗪-2-酮”相关的合成化合物已显示出显着的抗癌和抗增殖活性。例如,某些化合物对人乳腺癌细胞系和人胚肾细胞表现出比药物姜黄素更好的抗增殖活性 (Parveen 等人,2017)。

- 另一项研究合成了表现出对人癌细胞系良好的抗增殖作用的新型衍生物,其中一些化合物显示出作为抗癌剂的潜力 (Mallesha 等人,2012)。

抗菌和抗真菌特性

- 对新型甲基嘧啶磺酰哌嗪的研究表明,一些化合物具有有效的药效基团,具有显着的抗菌和驱虫活性 (Mohan 等人,2014)。

- 一项关于磺胺嘧啶衍生的席夫碱的研究显示出有效的抗菌和抗真菌活性,突出了嘧啶衍生物在抗菌应用中的多功能性 (Othman 等人,2019)。

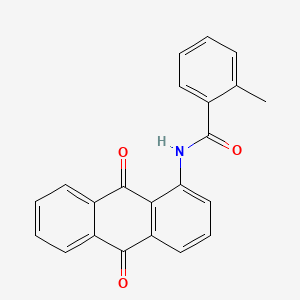

镇痛和抗炎活性

- 新型维斯那根和凯林呋喃色酮嘧啶衍生物的合成产生了具有有希望的镇痛和抗炎活性的化合物 (Abu‐Hashem 等人,2011)。

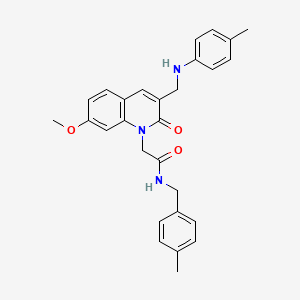

与 DNA 相互作用和酶抑制

- 含有末端哌嗪取代基的非稠合芳香体系与 DNA 相互作用的研究表明,这些化合物可以与 DNA 形成强插入复合物,这对于它们的结构类别来说是不寻常的 (Wilson 等人,1990)。

- 一项关于新型 4,6-二取代 s-三嗪-2-基氨基酸衍生物作为抗真菌剂的研究表明,它们可以很好地适应 N-肉豆蔻酰基转移酶 (NMT) 的活性位点残基,表明它们具有作为酶抑制剂的潜力 (Alhameed 等人,2020)。

其他应用

- 各种研究探索了与“4-(6-甲基嘧啶-4-基)哌嗪-2-酮”相关的化合物的合成和结构表征,用于包括作为脑保护剂和受体抑制剂在内的多种应用 (Kuno 等人,1992), (Cann 等人,2012)。

作用机制

Target of Action

The primary target of 4-(6-Methylpyrimidin-4-yl)piperazin-2-one is the E. coli DNA gyrase ATP binding site . DNA gyrase is a crucial bacterial topoisomerase II enzyme responsible for the ATP-dependent negative supercoiling of cellular DNA .

Mode of Action

The compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme’s activity . This interaction disrupts the supercoiling of bacterial DNA, which is essential for various DNA processes, including replication, transcription, and recombination .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, thereby halting DNA replication . This leads to the cessation of bacterial growth and eventually results in bacterial death .

Result of Action

The molecular effect of the compound’s action is the inhibition of DNA gyrase, leading to disruption of DNA replication . On a cellular level, this results in the cessation of bacterial growth and eventually bacterial death .

属性

IUPAC Name |

4-(6-methylpyrimidin-4-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-7-4-8(12-6-11-7)13-3-2-10-9(14)5-13/h4,6H,2-3,5H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACTVVBBIHIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methylpyrimidin-4-yl)piperazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)

methanone](/img/structure/B2953157.png)

![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)